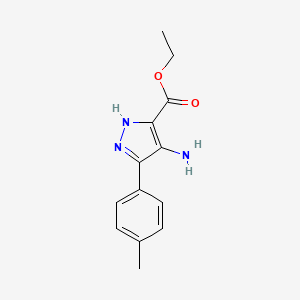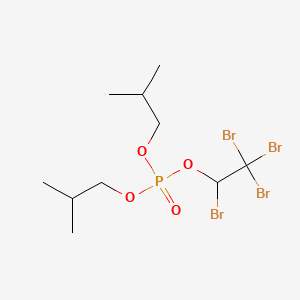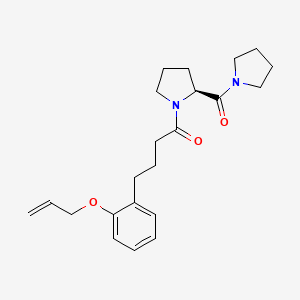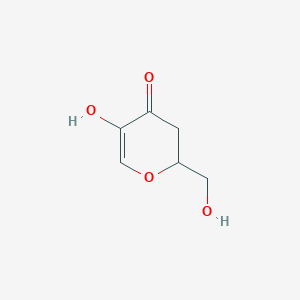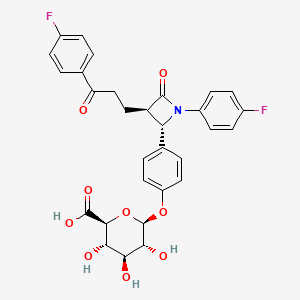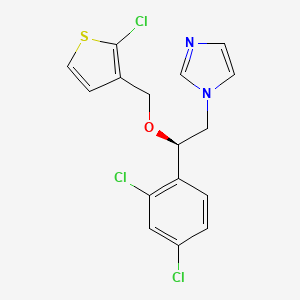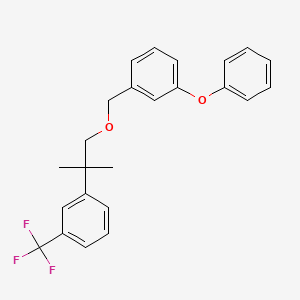
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with a phenoxy group and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- typically involves the reaction of phenol with trifluoromethylbenzene under basic conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenoxy-3-(trifluoromethyl)benzene: A simpler analog with similar functional groups but lacking the additional methylpropoxy group.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethyl groups attached to a phenyl ring, exhibiting similar chemical properties.
Uniqueness
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
80843-91-0 |
|---|---|
Formule moléculaire |
C24H23F3O2 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C24H23F3O2/c1-23(2,19-9-7-10-20(15-19)24(25,26)27)17-28-16-18-8-6-13-22(14-18)29-21-11-4-3-5-12-21/h3-15H,16-17H2,1-2H3 |
Clé InChI |
WDNOMLRWCFDBHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



